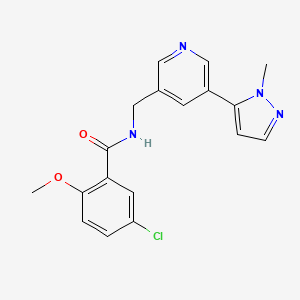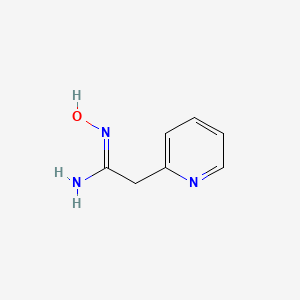
4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Applications De Recherche Scientifique
4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methylpyrazole with 3-chloroprop-1-ene under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dichloromethane or N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropenyl group can be substituted by other nucleophiles.
Addition Reactions: The double bond in the propenyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Addition Reactions: Electrophiles like halogens or acids can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom .
Mécanisme D'action
The mechanism of action of 4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- (E)-(3-chloroprop-1-enyl)-4-bromobenzene
- 2-(3-chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Comparison: Compared to similar compounds, 4-(3-chloroprop-1-en-1-yl)-1-methyl-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
4-[(E)-3-chloroprop-1-enyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10-6-7(5-9-10)3-2-4-8/h2-3,5-6H,4H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUUUXFLROMSSI-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2647299.png)
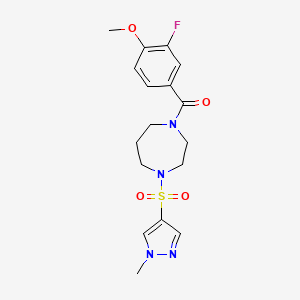
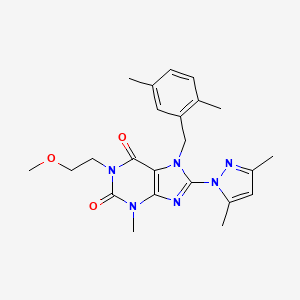
![2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole](/img/structure/B2647303.png)
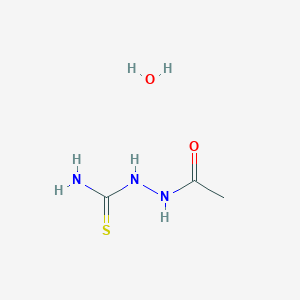
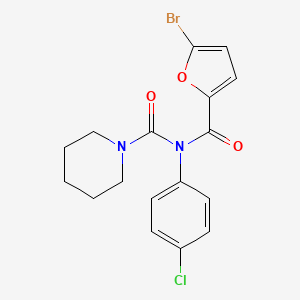
![3-Oxo-3-phenyl-N-[2-(trifluoromethyl)phenyl]-propanamide](/img/structure/B2647308.png)
![N-[(1Z)-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE](/img/structure/B2647309.png)
![5-Ethyl-2-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2647311.png)

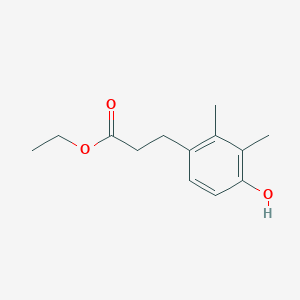
![2-Morpholinobenzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2647315.png)
